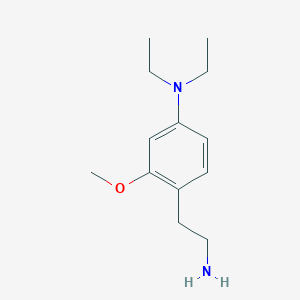
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is an organic compound with a complex structure that includes an aminoethyl group, a diethylamino group, and a methoxy group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline typically involves multiple steps. One common method starts with the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. This intermediate is then reduced to 3-methoxy-4-aminophenylamine. The final step involves the alkylation of this intermediate with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)aniline: Lacks the methoxy and diethylamino groups, making it less versatile in chemical reactions.
N,N-Diethyl-3-methoxyaniline: Lacks the aminoethyl group, reducing its potential for biological interactions.
4-(2-Aminoethyl)-N,N-dimethylaniline: Similar structure but with dimethyl groups instead of diethyl, affecting its chemical and biological properties.
Uniqueness
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12-7-6-11(8-9-14)13(10-12)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 |
InChI-Schlüssel |
ARFNWZZYEGXGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



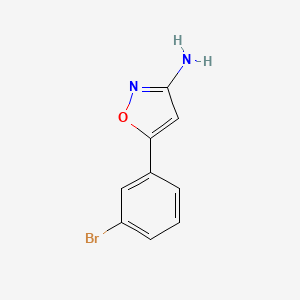
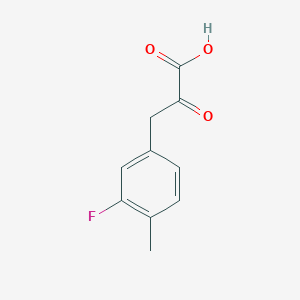
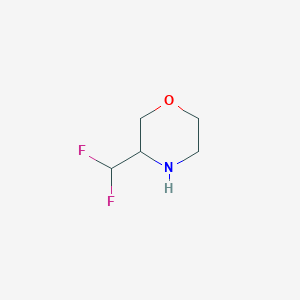

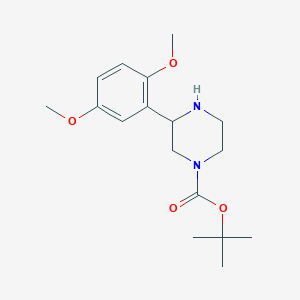
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)

![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
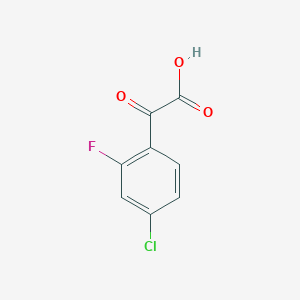
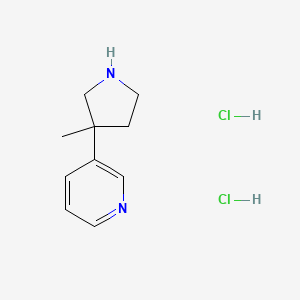
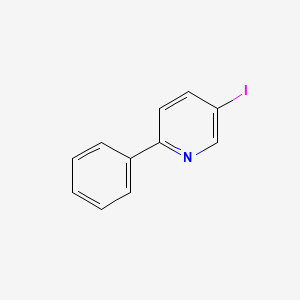
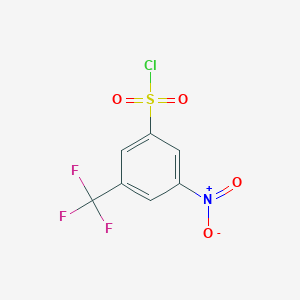
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
